molecular formula C10H14N2O B2489380 2-Amino-2-methyl-3-phenylpropanamide CAS No. 117466-13-4

2-Amino-2-methyl-3-phenylpropanamide

Cat. No.: B2489380
CAS No.: 117466-13-4
M. Wt: 178.235
InChI Key: LEBDCRNSLNAHHD-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-3-phenylpropanamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of propanamide, featuring an amino group, a methyl group, and a phenyl group attached to the central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-phenylpropanoyl chloride with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Amino-2-methyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-3-phenylpropanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanamide: Similar structure but lacks the methyl group.

    2-Amino-2-methyl-3-phenylpropanoic acid: Contains a carboxylic acid group instead of an amide group.

    N-Methyl-2-phenylpropanamide: Lacks the amino group but has a similar backbone.

Uniqueness

2-Amino-2-methyl-3-phenylpropanamide is unique due to the presence of both an amino group and a methyl group on the same carbon atom, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

IUPAC Name

2-amino-2-methyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(12,9(11)13)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBDCRNSLNAHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117466-13-4
Record name 2-amino-2-methyl-3-phenylpropanamide
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